Betamethasone 21-acetate-d5
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Overview
Description
Betamethasone 21-acetate-d5 is a deuterated form of Betamethasone 21-acetate, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound is often used in scientific research as an internal standard for the quantification of betamethasone in various analytical methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-acetate-d5 involves the incorporation of deuterium atoms into the Betamethasone 21-acetate molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Betamethasone 21-acetate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone 21-acetate derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: Substitution reactions can replace functional groups on the molecule with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield betamethasone 21-acetate ketones, while reduction can produce betamethasone 21-acetate alcohols .
Scientific Research Applications
Betamethasone 21-acetate-d5 is widely used in scientific research for various applications:
Mechanism of Action
Betamethasone 21-acetate-d5 exerts its effects through the same mechanism as betamethasone. It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements on DNA, modulating the transcription of target genes involved in inflammatory and immune responses . Key molecular targets include:
NF-κB: Inhibition of this transcription factor reduces the expression of pro-inflammatory cytokines.
Phospholipase A2: Inhibition leads to decreased production of arachidonic acid derivatives, such as prostaglandins and leukotrienes.
Properties
Molecular Formula |
C24H31FO6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i5D2,10D,12D2 |
InChI Key |
AKUJBENLRBOFTD-NECRMSOESA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])OC(=O)C)O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Origin of Product |
United States |
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